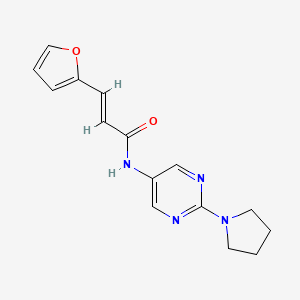

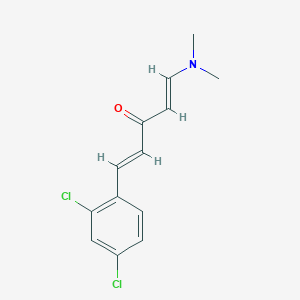

Ethyl 4-(2-(2-(2-phenylacetamido)thiazol-4-yl)acetamido)piperidine-1-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions including Claisen condensation, cyclization, reduction, and acylation. For example, a process described by H. M. Mohamed involves the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various derivatives in EtOH/TEA solution at room temperature to produce a range of thiazolopyridine-carboxylate derivatives (Mohamed, 2014).

Molecular Structure Analysis

The molecular structure of compounds in this category is often characterized by X-ray diffraction, NMR, and IR spectroscopy. For instance, a study by Qi et al. on a novel ethyl pyrazole-3-carboxylate derivative revealed a monoclinic system with specific space group parameters, indicating moderate acrosin inhibition activity (Qi et al., 2011).

Chemical Reactions and Properties

The chemical reactions and properties of these compounds are diverse, ranging from their use in synthesizing new compounds to exhibiting specific biological activities. Shukla et al. synthesized BPTES analogs, demonstrating the potential for designing more potent inhibitors with improved drug-like properties (Shukla et al., 2012).

Physical Properties Analysis

The physical properties, including solubility and crystal structure, significantly affect the compound's applications. Shibuya et al. identified an aqueous-soluble potent inhibitor with enhanced oral absorption, highlighting the importance of physical properties in drug design (Shibuya et al., 2018).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are crucial for the compound's functionality. Research by Ismailova et al. on a thiadiazolyl piperidine derivative revealed specific hydrogen bonding patterns, demonstrating the compound's structural features and potential reactivity (Ismailova et al., 2014).

科学研究应用

Mycobacterium Tuberculosis Inhibitors : A study by (V. U. Jeankumar et al., 2013) explored the synthesis of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates for inhibiting Mycobacterium tuberculosis. The study found that these compounds have significant activity against this bacterium.

Antibacterial Activity : Research by (H. Khalid et al., 2016) synthesized N-substituted derivatives of similar compounds and tested them against various bacteria, showing moderate to high antibacterial activity.

Anticancer Potential : A study by (A. Rehman et al., 2018) focused on synthesizing piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents, finding some compounds with strong anticancer properties.

Biochemical Inhibition : (Y. Hayashi et al., 1998) discovered a compound with the structure Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, which acts as a potent fibrinogen receptor antagonist, suggesting potential in thrombotic treatment.

Glutaminase Inhibitors : The synthesis and evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors were studied by (K. Shukla et al., 2012), indicating potential applications in cancer therapy.

Aldose Reductase Inhibition : A study by (Areal et al., 2012) synthesized derivatives for inhibiting aldose reductase, suggesting potential in treating diabetic complications.

未来方向

The future directions in the research of thiazole derivatives, including “Ethyl 4-(2-(2-(2-phenylacetamido)thiazol-4-yl)acetamido)piperidine-1-carboxylate”, involve the design and structure-activity relationship of bioactive molecules . Researchers are working on synthesizing compounds containing the thiazole ring with variable substituents as target structures and evaluating their biological activities .

属性

IUPAC Name |

ethyl 4-[[2-[2-[(2-phenylacetyl)amino]-1,3-thiazol-4-yl]acetyl]amino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O4S/c1-2-29-21(28)25-10-8-16(9-11-25)22-19(27)13-17-14-30-20(23-17)24-18(26)12-15-6-4-3-5-7-15/h3-7,14,16H,2,8-13H2,1H3,(H,22,27)(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWENKUZPJMCXFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=O)CC2=CSC(=N2)NC(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2-(2-(2-phenylacetamido)thiazol-4-yl)acetamido)piperidine-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(tert-butyl)-4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2487838.png)

![4-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid](/img/structure/B2487842.png)

![3-(2-Chlorophenyl)-5-[2-(4-fluoroanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2487843.png)

![3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2487849.png)

![Ethyl 2-[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate](/img/structure/B2487852.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]pyridazin-3-one](/img/structure/B2487855.png)

![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2487856.png)

![[(2-Phenylethyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2487858.png)